molecular formula C20H22N2O5 B5364337 3-(4-butoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide

3-(4-butoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide

Cat. No. B5364337
M. Wt: 370.4 g/mol
InChI Key: FBYLSFRFSVIOQJ-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-butoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide, also known as BPA, is a chemical compound that has been extensively studied in the field of scientific research due to its various applications. BPA is a yellow crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide and ethanol.

Mechanism of Action

The mechanism of action of 3-(4-butoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of matrix metalloproteinases, which are enzymes that are involved in the degradation of extracellular matrix proteins. This compound has also been found to inhibit the activation of nuclear factor kappa B, which is a transcription factor that is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for tumor growth. Additionally, this compound has been shown to reduce the production of reactive oxygen species, which are molecules that can damage cells and contribute to the development of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(4-butoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide in lab experiments is its anti-tumor activity, which makes it a potential candidate for the development of new cancer treatments. Additionally, this compound has been shown to have low toxicity, which makes it a safer alternative to other anti-cancer drugs. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 3-(4-butoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide. One direction is the development of new this compound derivatives that have improved solubility and anti-tumor activity. Another direction is the investigation of the mechanism of action of this compound and the identification of its molecular targets. Additionally, the potential use of this compound in combination with other anti-cancer drugs should be explored. Finally, the in vivo efficacy of this compound should be further investigated to determine its potential as a cancer treatment.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied in the field of scientific research due to its various applications. This compound has been found to have anti-tumor, anti-inflammatory, and antioxidant activity. The mechanism of action of this compound is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has several advantages and limitations for lab experiments, and there are several future directions for the study of this compound.

Synthesis Methods

3-(4-butoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide can be synthesized through a multi-step process that involves the reaction of 4-butoxyaniline with 2-methoxy-4-nitrobenzaldehyde, followed by the reduction of the resulting 4-butoxy-2-methoxy-4-nitrochalcone with sodium borohydride. The final step involves the reaction of the resulting this compound with acryloyl chloride.

Scientific Research Applications

3-(4-butoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide has been extensively studied in the field of scientific research due to its various applications. This compound has been found to have anti-tumor activity and has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. This compound has also been found to have anti-inflammatory activity and has been shown to reduce the production of pro-inflammatory cytokines. Additionally, this compound has been found to have antioxidant activity and has been shown to scavenge free radicals.

properties

IUPAC Name

(E)-3-(4-butoxyphenyl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5/c1-3-4-13-27-17-9-5-15(6-10-17)7-12-20(23)21-18-11-8-16(22(24)25)14-19(18)26-2/h5-12,14H,3-4,13H2,1-2H3,(H,21,23)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYLSFRFSVIOQJ-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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